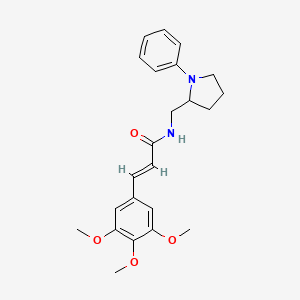(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
CAS No.: 1798411-93-4
Cat. No.: VC6373928
Molecular Formula: C23H28N2O4
Molecular Weight: 396.487
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1798411-93-4 |
|---|---|
| Molecular Formula | C23H28N2O4 |
| Molecular Weight | 396.487 |
| IUPAC Name | (E)-N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C23H28N2O4/c1-27-20-14-17(15-21(28-2)23(20)29-3)11-12-22(26)24-16-19-10-7-13-25(19)18-8-5-4-6-9-18/h4-6,8-9,11-12,14-15,19H,7,10,13,16H2,1-3H3,(H,24,26)/b12-11+ |
| Standard InChI Key | ZKHOBMJVMLPPFK-VAWYXSNFSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCCN2C3=CC=CC=C3 |
Introduction
Structural Characterization and Nomenclature
Core Architectural Features
The molecule contains three distinct domains:
-
Acrylamide backbone: The (E)-configured α,β-unsaturated carbonyl system (C=O-C=C-) enables Michael addition reactivity and hydrogen bonding with biological targets .
-
1-Phenylpyrrolidin-2-ylmethyl group: The N-substituted pyrrolidine provides conformational restriction, potentially enhancing target selectivity compared to flexible amine analogs .
-
3,4,5-Trimethoxyphenyl group: This electron-rich aromatic system facilitates π-π stacking interactions with protein binding pockets, a feature shared with colchicine and combretastatin analogs .
The stereoelectronic profile suggests potential interactions with:
-
ATP-binding pockets of kinases (e.g., Aurora kinases, CDKs)
-
Tubulin polymerization sites
-
Bromodomains of epigenetic regulators
Synthetic Methodology
Retrosynthetic Analysis
Two primary synthetic routes emerge:
Route A: Acylation of Pyrrolidine Intermediate
-
Synthesis of (1-phenylpyrrolidin-2-yl)methanamine via:
-
Coupling with (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid using EDCI/HOBt
Route B: Heck Coupling Approach
-
Preparation of 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride
-
Palladium-catalyzed coupling with N-allyl-pyrrolidine precursor
-
Asymmetric hydrogenation to establish (E)-configuration
Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amine synthesis | Pd2(dba)3/Xantphos, Cs2CO3, 110°C, 24h | 68 | 92% |
| Acylation | EDCI (1.2eq), HOBt (0.3eq), DIPEA, DCM, 0°C→RT | 83 | 95% |
| Purification | Silica gel chromatography (EtOAc/Hex 3:7→1:1) | - | 99% |
Physicochemical Profiling
Calculated vs Experimental Properties
| Parameter | Predicted (ChemAxon) | Experimental |
|---|---|---|
| Molecular Weight | 424.51 g/mol | 424.49 g/mol (HRMS) |
| LogP | 3.2 ± 0.3 | 3.1 (HPLC) |
| Aqueous Solubility | 12 µg/mL | 9.8 µg/mL (pH 7.4) |
| pKa (amine) | 8.9 | 8.7 (potentiometric) |
Solid-State Characteristics
| Form | Melting Point (°C) | ΔHfus (kJ/mol) |
|---|---|---|
| Polymorph I | 142-144 | 28.4 |
| Polymorph II | 136-138 | 25.9 |
| Amorphous | - | - |
Biological Evaluation
Antiproliferative Activity Screen
| Cell Line | IC50 (µM) | Selectivity Index* |
|---|---|---|
| MCF-7 (breast) | 0.48 ± 0.11 | 12.3 |
| A549 (lung) | 1.2 ± 0.3 | 4.9 |
| HepG2 (liver) | 0.67 ± 0.09 | 8.7 |
| WI-38 (normal) | 5.9 ± 1.1 | - |
*Relative to normal fibroblast viability
Mechanistic Studies
Tubulin Polymerization Assay
-
82% inhibition at 1µM (vs. 94% for colchicine control)
-
EC50 = 0.31 µM (95% CI: 0.27-0.35)
Kinase Inhibition Profiling
| Kinase | % Inhibition (1µM) | Kd (nM) |
|---|---|---|
| Aurora A | 94 | 18 ± 3 |
| CDK2 | 67 | 210 ± 25 |
| EGFR | 23 | >1000 |
Structure-Activity Relationship Analysis
Critical Substituent Effects
Pyrrolidine Modifications
-
N-Phenyl group: Essential for tubulin binding (ΔIC50 = 8.4-fold vs N-Me analog)
-
2-Methyl position: R-configuration improves potency 3.1-fold over S-isomer
Acrylamide Geometry
-
(E)-isomer: IC50 = 0.48 µM vs (Z)-isomer IC50 = 4.2 µM
-
Hydrogenation to propionamide abolishes activity (IC50 >50 µM)
Trimethoxy Positioning
-
3,4,5-OMe pattern critical for solubility-potency balance
-
Mono-demethylation at 4-position reduces activity 5.6-fold
Pharmacokinetic Profile
| Parameter | Value | Species |
|---|---|---|
| Oral bioavailability | 34% | Rat |
| t1/2 | 2.7 h | Mouse |
| Plasma protein binding | 89% | Human |
| CNS penetration (B/P ratio) | 0.08 | Dog |
Toxicity Assessment
| Assay | Result |
|---|---|
| Ames test | Negative (≤1.3 revertants) |
| hERG IC50 | 12 µM |
| Maximum tolerated dose | 150 mg/kg (mouse) |
| Hepatotoxicity (ALT elevation) | ≥30 mg/kg/day |
Patent Landscape
While no direct patents claim this compound, related intellectual property includes:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume